N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
“N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a boric acid derivative . It’s an important compound in organic synthesis reactions .
Synthesis Analysis
The compound is obtained through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
The compound plays a significant role as a reaction intermediate in carbon-carbon coupling and carbon heterocoupling reactions . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .Physical And Chemical Properties Analysis
The compound is solid in form . The empirical formula is C15H22BNO3 and the molecular weight is 275.15 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound and its derivatives have been synthesized through multi-step reactions. The structures are confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations align with the crystal structures, providing insights into the compound’s molecular geometry and physicochemical properties (Huang et al., 2021).
Application in Detection and Sensing
- Fluorescence Probes for Hydrogen Peroxide Detection : Some derivatives of this compound have been used to develop boronate ester fluorescence probes for detecting hydrogen peroxide. These probes display varied fluorescence responses based on molecular structure modifications, demonstrating potential in bioanalytical and environmental applications (Lampard et al., 2018).
Chemical Synthesis and Modifications
- Microwave-Assisted Boronate Ester Formation : This compound has been involved in the microwave-assisted synthesis of benzimidazoles, highlighting its role in facilitating efficient and diverse chemical synthesis processes (Rheault et al., 2009).
Applications in Medicinal Chemistry
- Prochelator for Oxidative Stress Protection : Derivatives of this compound, like BSIH, have shown promise as prochelators in cellular models under oxidative stress. They undergo a transformation in the presence of hydrogen peroxide, releasing a chelator that can sequester iron and reduce oxidative damage (Wang & Franz, 2018).
Safety And Hazards
Future Directions
Fluorine-containing compounds are widely used in medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years . Therefore, the compound, being a fluorine-containing boric acid derivative, may have potential applications in the development of new drugs.
properties
IUPAC Name |
N,N-diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO3/c1-7-20(8-2)15(21)12-10-9-11-13(14(12)19)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJFOTFAXLGGPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)N(CC)CC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674944 | |
Record name | N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
CAS RN |
1150271-35-4 | |
Record name | Benzamide, N,N-diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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